molecular formula C11H18N6 B104488 Triazine, 2-amino-4,6-dipyrrolidino- CAS No. 16268-87-4

Triazine, 2-amino-4,6-dipyrrolidino-

Cat. No. B104488
CAS RN: 16268-87-4
M. Wt: 234.3 g/mol
InChI Key: BVYCNZKLXKGCIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triazines are a class of heterocyclic compounds that contain three nitrogen atoms in their ring structure. They have been widely used in various fields such as agriculture, pharmaceuticals, and materials science due to their unique chemical and physical properties. Among them, 2-amino-4,6-dipyrrolidino-triazine (ADPT) is a promising compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of Triazine, 2-amino-4,6-dipyrrolidino- is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various biological processes. For example, Triazine, 2-amino-4,6-dipyrrolidino- has been shown to inhibit the activity of protein kinase CK2, which plays a critical role in cell proliferation and survival. In addition, Triazine, 2-amino-4,6-dipyrrolidino- has been shown to modulate the activity of various ion channels and transporters, which are important for the regulation of cellular homeostasis.
Biochemical and Physiological Effects
Triazine, 2-amino-4,6-dipyrrolidino- has been shown to exhibit a wide range of biochemical and physiological effects in vitro and in vivo. For example, Triazine, 2-amino-4,6-dipyrrolidino- has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. In addition, Triazine, 2-amino-4,6-dipyrrolidino- has been shown to inhibit the replication of various viruses such as human immunodeficiency virus (HIV) and hepatitis C virus (HCV). Furthermore, Triazine, 2-amino-4,6-dipyrrolidino- has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

Triazine, 2-amino-4,6-dipyrrolidino- has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. However, it also has some limitations such as its relatively high cost and limited availability. In addition, Triazine, 2-amino-4,6-dipyrrolidino- may exhibit some cytotoxicity and interfere with some biological assays, which should be taken into consideration when designing experiments.

Future Directions

There are several future directions for the research and development of Triazine, 2-amino-4,6-dipyrrolidino-. One direction is to explore its potential applications in cancer therapy by optimizing its structure and enhancing its selectivity and efficacy. Another direction is to investigate its mechanism of action in more detail by using advanced techniques such as proteomics and metabolomics. Furthermore, Triazine, 2-amino-4,6-dipyrrolidino- can be used as a starting material for the synthesis of novel materials with potential applications in various fields such as optoelectronics, catalysis, and energy storage.

Synthesis Methods

Triazine, 2-amino-4,6-dipyrrolidino- can be synthesized through a multi-step reaction involving the condensation of pyrrolidine with cyanuric chloride followed by the reduction of the resulting intermediate with sodium borohydride. The yield of Triazine, 2-amino-4,6-dipyrrolidino- can be improved by optimizing the reaction conditions such as temperature, solvent, and molar ratio of reactants.

Scientific Research Applications

Triazine, 2-amino-4,6-dipyrrolidino- has been extensively studied in various scientific research fields such as biochemistry, pharmacology, and materials science. It has been shown to exhibit a wide range of biological activities including antitumor, antiviral, and anti-inflammatory effects. In addition, Triazine, 2-amino-4,6-dipyrrolidino- has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and catalysis.

properties

IUPAC Name

4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N6/c12-9-13-10(16-5-1-2-6-16)15-11(14-9)17-7-3-4-8-17/h1-8H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYCNZKLXKGCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)N)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167432
Record name Triazine, 2-amino-4,6-dipyrrolidino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16268-87-4
Record name Triazine, 2-amino-4,6-dipyrrolidino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016268874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triazine, 2-amino-4,6-dipyrrolidino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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